molecular formula C11H12ClFN2O B8699958 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride

Cat. No.: B8699958
M. Wt: 242.68 g/mol
InChI Key: FIIKSRWXOPLQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further connected to a carbonyl chloride group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form stable derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to introduce the carbonyl chloride group. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The process involves the use of high-purity starting materials and solvents to achieve high product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized piperazine derivatives.

    Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Industry: Applied in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various functional groups, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C11H12ClFN2O/c12-11(16)15-7-5-14(6-8-15)10-4-2-1-3-9(10)13/h1-4H,5-8H2

InChI Key

FIIKSRWXOPLQDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 41A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(2-fluorophenyl)piperazine (1.54 g, 8.06 mmol); triphosgene (850 mg, 2.85 mmol); pyridine (0.69 ml, 8.6 mmol); dichloromethane (60 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
88%

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